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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed overview and protocols for utilizing engineered

rabies virus glycoproteins for enhanced monosynaptic tracing of neural circuits. The

methodologies described herein offer significant improvements in tracing efficiency, enabling a

more comprehensive mapping of neuronal connections.

Introduction
Monosynaptic tracing using glycoprotein-deleted rabies virus (RVdG) is a powerful technique to

identify neurons directly presynaptic to a targeted cell population.[1][2][3][4][5] The core

principle involves deleting the native glycoprotein (G) from the rabies virus genome, rendering it

incapable of spreading between neurons.[4][5] To initiate targeted infection and subsequent

monosynaptic spread, "starter" neurons are engineered to express two key components: an

avian receptor, TVA, which is not native to mammalian cells, and the rabies glycoprotein (G).[4]

[5][6] The RVdG is pseudotyped with the avian EnvA glycoprotein, which specifically binds to

the TVA receptor, thus restricting initial infection to the starter neurons.[1][2][4][5] Once inside

the starter neuron, the virus utilizes the supplied G protein to assemble new viral particles that

can then spread retrogradely across a single synapse to presynaptic neurons.[1][2][4][5] As
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these presynaptic neurons do not express G, the virus is trapped, limiting the tracing to a single

synaptic step.[4][5]

While effective, the original system using the SAD B19 strain glycoprotein (B19G) often labels

only a fraction of the input neurons.[1][2][3] To address this limitation, engineered rabies virus
glycoproteins have been developed to enhance the efficiency of trans-synaptic spread.

Engineered Rabies Virus Glycoproteins for
Enhanced Tracing
Recent advancements have led to the development of chimeric and codon-optimized

glycoproteins that significantly improve the efficiency of monosynaptic tracing.

Optimized Glycoprotein (oG): This engineered glycoprotein is a chimera composed of the

extracellular domain of the Pasteur virus strain glycoprotein and the

transmembrane/cytoplasmic domain of the B19G.[1][2][3] The sequence is also codon-

optimized for expression in mammalian cells, leading to a dramatic increase in tracing

efficiency.[1][2]

Further Optimized Glycoprotein (ooG): Building upon the oG, the ooG has been further

optimized by reshuffling the oG sequence based on codon pair bias for mice.[7] This results

in even higher expression levels and a substantial increase in tracing efficiency compared to

oG and B19G.[7]

Quantitative Data Summary
The table below summarizes the reported tracing efficiencies of different engineered rabies
virus glycoproteins compared to the standard B19G. The tracing efficiency is often quantified

by the "convergence index," which is the ratio of labeled presynaptic input neurons to the

number of starter neurons.[8]
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Glycoprotein
Variant

Improvement in
Tracing Efficiency
(Compared to
B19G)

Key Features Reference

B19G Baseline

Standard glycoprotein

from the SAD B19

rabies virus strain.

[1][2][9]

oG (optimized

Glycoprotein)

Up to 20-fold increase

for long-distance

inputs.

Chimeric protein

(Pasteur strain

extracellular domain +

B19G

transmembrane/cytopl

asmic domain) with

codon optimization for

mammalian

expression.

[1][2][3]

ooG (further optimized

Glycoprotein)

Up to 62.1-fold

increase.

Reshuffled oG

sequence based on

mouse codon pair

bias, leading to higher

expression.

[7]

Experimental Protocols
This section provides detailed protocols for monosynaptic tracing experiments using

engineered rabies virus glycoproteins.

Protocol 1: Production of Glycoprotein-Deleted Rabies
Virus (RVdG)
This protocol outlines the steps for producing high-titer RVdG stocks.[10][11]

Materials:

HEK293T cells
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B7GG cells (BHK cells stably expressing T7 polymerase, nuclear GFP, and SAD-B19 G)[8]

Plasmids:

pSADΔG-[Fluorophore] (e.g., pSADΔG-GFP, pSADΔG-mCherry)

pcDNA-SADB19N, pcDNA-SADB19P, pcDNA-SADB19L, pcDNA-SADB19G (helper

plasmids)

Lipofectamine 2000 (or other suitable transfection reagent)

DMEM supplemented with 10% FBS

Ultracentrifuge

Procedure:

Virus Recovery:

Plate HEK293T cells in a 6-well plate.

Transfect the cells with the pSADΔG-[Fluorophore] plasmid along with the four helper

plasmids (N, P, L, and G) using Lipofectamine 2000.

Incubate for 3-5 days.

Harvest the supernatant containing the rescued virus.

Virus Amplification:

Infect a T75 flask of B7GG cells with the supernatant from the virus recovery step.

Incubate for 5-7 days until widespread CPE (cytopathic effect) or fluorescence is

observed.

Harvest the supernatant.

Pseudotyping with EnvA (Optional, for targeted infection):
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To create EnvA-pseudotyped RVdG, infect a cell line stably expressing the EnvA

glycoprotein with the amplified RVdG.

Harvest the supernatant containing EnvA-pseudotyped RVdG.

Concentration and Purification:

Centrifuge the viral supernatant at low speed to pellet cell debris.

Filter the supernatant through a 0.45 µm filter.

Concentrate the virus by ultracentrifugation through a sucrose cushion.

Resuspend the viral pellet in a small volume of PBS or desired buffer.

Titering:

Determine the viral titer by infecting a suitable cell line (e.g., HEK293T cells expressing

TVA for EnvA-pseudotyped virus) with serial dilutions of the virus stock and counting the

number of fluorescent cells.

Protocol 2: Stereotaxic Injection for Monosynaptic
Tracing
This protocol describes the in vivo delivery of helper AAV and RVdG for tracing neural circuits

in mice.[12][13][14]

Materials:

Cre-driver mouse line (for cell-type specific tracing)

AAV-helper virus (e.g., AAV-FLEX-TVA-oG)

EnvA-pseudotyped RVdG-[Fluorophore]

Stereotaxic apparatus

Anesthesia (e.g., isoflurane)
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Nanoliter injection system with glass micropipettes

Procedure:

Animal Preparation:

Anesthetize the mouse and mount it on the stereotaxic frame.

Expose the skull by making a small incision.

Drill a small craniotomy over the target brain region.

Helper Virus Injection:

Load a glass micropipette with the AAV-helper virus.

Lower the pipette to the desired coordinates.

Inject the AAV-helper virus (e.g., 100-200 nL) at a slow rate (e.g., 20-30 nL/min).

Leave the pipette in place for 5-10 minutes before slowly retracting it.

Incubation Period:

Allow 2-3 weeks for the expression of TVA and the engineered glycoprotein from the AAV-

helper virus.

Rabies Virus Injection:

Repeat the stereotaxic surgery as described above.

Inject the EnvA-pseudotyped RVdG-[Fluorophore] at the same coordinates as the helper

virus injection.

Post-Injection Survival:

Allow 7-10 days for the rabies virus to express the fluorophore and spread to presynaptic

neurons.
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Protocol 3: Histological Processing and Imaging
This protocol details the steps for preparing brain tissue for microscopic analysis of labeled

neurons.

Materials:

4% Paraformaldehyde (PFA) in PBS

30% Sucrose in PBS

Vibrating microtome or cryostat

Primary antibodies (e.g., anti-rabies phosphoprotein, anti-GFP/mCherry)

Fluorescently-conjugated secondary antibodies

DAPI (for nuclear staining)

Mounting medium

Fluorescence microscope or confocal microscope

Procedure:

Perfusion and Fixation:

Deeply anesthetize the mouse.

Perform transcardial perfusion with ice-cold PBS followed by 4% PFA.

Dissect the brain and post-fix in 4% PFA overnight at 4°C.

Cryoprotection:

Transfer the brain to a 30% sucrose solution and incubate at 4°C until it sinks.

Sectioning:
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Freeze the brain and cut 40-50 µm thick sections using a vibratome or cryostat.

Immunohistochemistry (if required):

Wash sections in PBS.

Permeabilize and block non-specific binding with a blocking solution (e.g., PBS with 0.3%

Triton X-100 and 5% normal goat serum).

Incubate with primary antibodies overnight at 4°C.

Wash and incubate with fluorescently-conjugated secondary antibodies for 2 hours at

room temperature.

Stain with DAPI.

Mounting and Imaging:

Mount the sections on glass slides with mounting medium.

Image the labeled neurons using a fluorescence or confocal microscope.

Visualizations
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Caption: Workflow for monosynaptic tracing using engineered rabies virus.

Principle of Engineered Glycoprotein-Mediated Tracing
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Caption: Mechanism of targeted infection and monosynaptic spread.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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